![molecular formula C11H19NO B2369004 Butyl[1-(5-methylfuran-2-YL)ethyl]amine CAS No. 1019566-19-8](/img/structure/B2369004.png)
Butyl[1-(5-methylfuran-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “Butyl[1-(5-methylfuran-2-YL)ethyl]amine” is represented by the InChI code: 1S/C11H19NO/c1-4-5-8-12-10(3)11-7-6-9(2)13-11/h6-7,10,12H,4-5,8H2,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom.
Scientific Research Applications
Synthesis Processes and Chemical Properties
- Butyl[1-(5-methylfuran-2-YL)ethyl]amine has been explored in various synthetic processes. For example, it is a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis involves stereoselective processes such as asymmetric Michael addition and stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
- Additionally, this compound derivatives are used in pharmacokinetic studies. For instance, antalarmin, a compound containing this structure, was doubly labeled with carbon-13 for use in such studies, highlighting its role in drug development and tracking (Greiner, Atkinson, Ayala, Chrousos, Contoreggi, Eckelman, Gold, Habib, Jacobson, Whittaker, Webster, & Rice, 2002).
Catalytic and Biological Activities
- In the field of catalysis, compounds related to this compound have shown utility. For example, zinc complexes with similar structures have been successfully used as catalysts in the copolymerization of CO2 and cyclohexene oxide (Matiwane, Obuah, & Darkwa, 2020).
- In terms of biological activity, derivatives of this compound, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, have been studied for their cytotoxicity against cancer cell lines, demonstrating potential in cancer therapy (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Applications in Chemical Analysis and Reaction Studies
- This compound and its derivatives have been involved in a variety of reaction studies. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases has been examined to understand different reaction pathways and products (Remizov, Pevzner, & Petrov, 2019).
- It has also been used in the study of acetylation of amines, demonstrating the broad applicability of this compound in chemical synthesis and analytical methods (Sanz Sharley & Williams, 2017).
Properties
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-4-5-8-12-10(3)11-7-6-9(2)13-11/h6-7,10,12H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZGSNHKFAIWDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C1=CC=C(O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
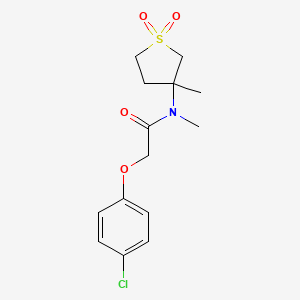

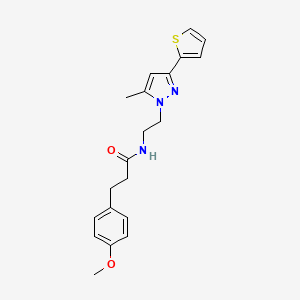
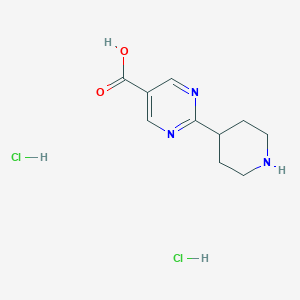
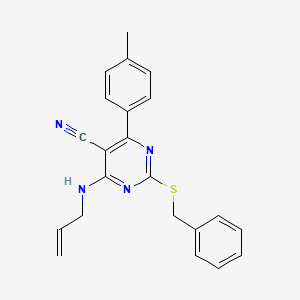
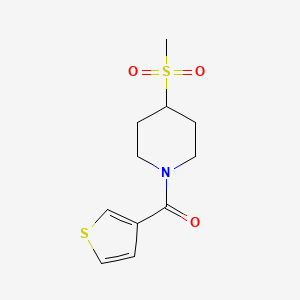
![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2368932.png)
![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2368938.png)
![4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2368939.png)
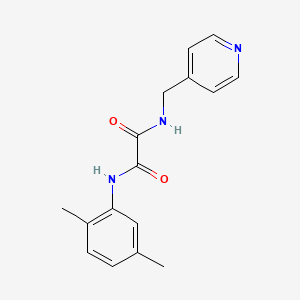
![4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline](/img/structure/B2368943.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
